molecular formula C8H8INO B13674132 2-Cyclopropoxy-3-iodopyridine

2-Cyclopropoxy-3-iodopyridine

Cat. No.: B13674132
M. Wt: 261.06 g/mol
InChI Key: RUOAAFXZNZUYFH-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-iodopyridine is a heterocyclic organic compound with the molecular formula C8H8INO It is characterized by the presence of a cyclopropoxy group attached to the second carbon and an iodine atom attached to the third carbon of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of pyridine at the desired position using iodine and a suitable catalyst. For instance, 2-chloropyridine or 2-bromopyridine can be used as starting materials, and iodotrimethylsilane can serve as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where pyridine derivatives are treated with iodine under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxy-3-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

Scientific Research Applications

2-Cyclopropoxy-3-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclopropoxy group and the iodine atom, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

2-cyclopropyloxy-3-iodopyridine

InChI

InChI=1S/C8H8INO/c9-7-2-1-5-10-8(7)11-6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

RUOAAFXZNZUYFH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=N2)I

Origin of Product

United States

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